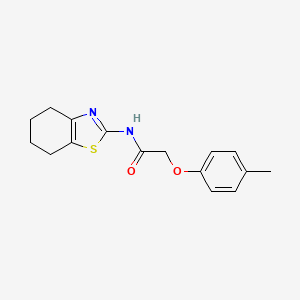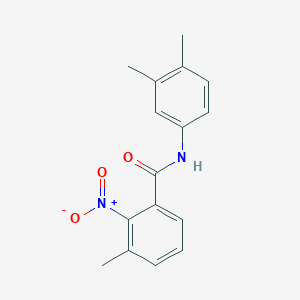
N-(2-amino-2-oxoethyl)-3-phenylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-amino-2-oxoethyl)-3-phenylacrylamide, also known as AOA, is a synthetic compound that has been widely studied for its potential use in scientific research. AOA is a small molecule that can easily penetrate cell membranes, making it a valuable tool for studying cellular processes. In
作用機序
N-(2-amino-2-oxoethyl)-3-phenylacrylamide acts as a suicide inhibitor, meaning it irreversibly binds to the active site of the enzyme and prevents it from functioning. N-(2-amino-2-oxoethyl)-3-phenylacrylamide binds to the enzyme through the formation of a covalent bond between the amino group of N-(2-amino-2-oxoethyl)-3-phenylacrylamide and the active site of the enzyme. This binding prevents the enzyme from functioning, leading to the inhibition of the targeted cellular process.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been shown to have a number of biochemical and physiological effects. Inhibition of asparagine synthetase by N-(2-amino-2-oxoethyl)-3-phenylacrylamide leads to a decrease in the synthesis of asparagine, which can affect protein synthesis. Inhibition of glutamine synthetase by N-(2-amino-2-oxoethyl)-3-phenylacrylamide leads to a decrease in the synthesis of glutamine, which can affect nitrogen metabolism. N-(2-amino-2-oxoethyl)-3-phenylacrylamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has several advantages for use in lab experiments. Its small size allows it to easily penetrate cell membranes, making it a valuable tool for studying cellular processes. N-(2-amino-2-oxoethyl)-3-phenylacrylamide is also a suicide inhibitor, meaning it irreversibly binds to the enzyme, providing a long-lasting effect. However, N-(2-amino-2-oxoethyl)-3-phenylacrylamide has limitations as well. Its irreversible binding to the enzyme can make it difficult to study the effects of enzyme inhibition over time. Additionally, N-(2-amino-2-oxoethyl)-3-phenylacrylamide may have off-target effects, meaning it may inhibit other enzymes in addition to the targeted enzyme.
将来の方向性
There are several future directions for research on N-(2-amino-2-oxoethyl)-3-phenylacrylamide. One area of research is the development of more selective inhibitors of asparagine synthetase and glutamine synthetase. Another area of research is the use of N-(2-amino-2-oxoethyl)-3-phenylacrylamide in combination with other drugs to enhance its effectiveness against cancer cells. Additionally, research is needed to better understand the off-target effects of N-(2-amino-2-oxoethyl)-3-phenylacrylamide and how they may impact its use in scientific research.
In conclusion, N-(2-amino-2-oxoethyl)-3-phenylacrylamide is a valuable tool for studying cellular processes and has been widely used in scientific research. Its ability to inhibit the activity of enzymes involved in cellular processes has provided valuable insights into the role of these enzymes in cellular processes. However, further research is needed to fully understand the advantages and limitations of N-(2-amino-2-oxoethyl)-3-phenylacrylamide and its potential future applications in scientific research.
合成法
The synthesis of N-(2-amino-2-oxoethyl)-3-phenylacrylamide involves the reaction of 3-phenylacrylamide with glycine in the presence of a catalyst. The resulting product is purified using column chromatography to obtain pure N-(2-amino-2-oxoethyl)-3-phenylacrylamide. This method has been optimized to produce high yields of N-(2-amino-2-oxoethyl)-3-phenylacrylamide with high purity.
科学的研究の応用
N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been used in various scientific research studies due to its ability to inhibit the activity of enzymes involved in cellular processes. N-(2-amino-2-oxoethyl)-3-phenylacrylamide has been shown to inhibit the activity of the enzyme asparagine synthetase, which is involved in the synthesis of asparagine, an amino acid essential for protein synthesis. N-(2-amino-2-oxoethyl)-3-phenylacrylamide has also been shown to inhibit the activity of the enzyme glutamine synthetase, which is involved in the synthesis of glutamine, an amino acid essential for nitrogen metabolism. These studies have provided valuable insights into the role of these enzymes in cellular processes.
特性
IUPAC Name |
(E)-N-(2-amino-2-oxoethyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-10(14)8-13-11(15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H2,12,14)(H,13,15)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILIAKMOQLAWLCD-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-phenyl-4-[(1-phenyl-1H-pyrazol-4-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5752608.png)





![2-(2-chloro-6-fluorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5752648.png)

![2-methyl-3-nitro-N-[4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5752656.png)
![N-(4-chlorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5752671.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5752674.png)
![4-[(4-chlorophenoxy)methyl]-N-1-piperidinylbenzamide](/img/structure/B5752684.png)
![N-[6-(dimethylamino)hexyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5752694.png)
